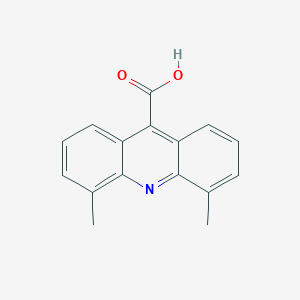

4,5-Dimethylacridine-9-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28g/mol |

IUPAC Name |

4,5-dimethylacridine-9-carboxylic acid |

InChI |

InChI=1S/C16H13NO2/c1-9-5-3-7-11-13(16(18)19)12-8-4-6-10(2)15(12)17-14(9)11/h3-8H,1-2H3,(H,18,19) |

InChI Key |

LDRZBMBJYZPRFT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C)C(=O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C)C(=O)O |

solubility |

34 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Dimethylacridine 9 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes to the Acridine (B1665455) Nucleus

Traditional methods for synthesizing the acridine scaffold have been established for over a century and remain fundamental in organic chemistry. These routes, while often requiring harsh conditions, are robust and well-documented for producing the tricyclic acridine core.

Ullmann Condensation Approaches

The Ullmann condensation is a copper-catalyzed reaction that forms C-N or C-O bonds, typically involving an aryl halide and an amine or alcohol. wikipedia.org In the context of acridine synthesis, this reaction is crucial for preparing the N-phenylanthranilic acid intermediate, which subsequently undergoes cyclization to form the acridone (B373769) core. This acridone can then be further modified to yield the target acridine derivative.

The process generally involves two key steps:

N-Arylation: A substituted o-chlorobenzoic acid is coupled with a substituted aniline (B41778) in the presence of a copper catalyst. For the synthesis of a precursor to 4,5-Dimethylacridine-9-carboxylic acid, this would involve the reaction of 2-chloro-3-methylbenzoic acid with 2-methylaniline.

Cyclization: The resulting N-aryl-anthranilic acid is then cyclized, typically using a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, to form the corresponding acridone. Subsequent reduction and functionalization would be required to arrive at the final acid.

Traditional Ullmann reactions often necessitate high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern variations have introduced the use of ligands and soluble copper catalysts, which can facilitate the reaction under milder conditions. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions | Intermediate Product |

| Ullmann C-N Coupling | Aryl Halide (e.g., 2-chlorobenzoic acid), Amine (e.g., aniline) | Copper (metal or salt) | High Temperature (>200°C), Polar Solvent | N-phenylanthranilic acid |

| Intramolecular Cyclization | N-phenylanthranilic acid | POCl₃, H₂SO₄, PPA | Heating | 9-Acridone derivative |

Bernthsen Synthesis Strategies

The Bernthsen acridine synthesis, first reported in 1884, is a direct method for producing 9-substituted acridines. slideshare.net The reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at high temperatures. wikipedia.orgpharmaguideline.com

To synthesize a derivative related to the 4,5-dimethylacridine core, the diarylamine precursor would be bis(2-methylphenyl)amine. The choice of carboxylic acid determines the substituent at the 9-position.

Key features of the Bernthsen synthesis include:

High Temperatures: The reaction typically requires heating to 200-270°C for extended periods, often up to 24 hours. wikipedia.org

Catalyst: Zinc chloride is the classical catalyst, although polyphosphoric acid has been used, sometimes resulting in lower yields. wikipedia.org

Versatility: A range of carboxylic acids can be employed to install different groups at the 9-position of the acridine ring.

| Reactants | Catalyst | Temperature | Reaction Time | Product |

| Di(o-tolyl)amine + Carboxylic Acid | Zinc Chloride | 200-270°C | ~24 hours | 4,5-Dimethyl-9-substituted-acridine |

| Diphenylamine (B1679370) + Benzoic Acid | Zinc Chloride | 200-270°C | ~24 hours | 9-Phenylacridine |

Friedlander Annulation Methods

The Friedlander synthesis is a widely used method for constructing quinoline and, by extension, acridine ring systems. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with an adjacent CH₂ group). organic-chemistry.org This condensation is typically catalyzed by an acid or a base. nih.gov

For the synthesis of a complex acridine like this compound, the starting materials would need to be appropriately substituted. The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic heterocyclic ring. wikipedia.org While highly effective for quinolines, its application to acridines is less direct and often requires more complex, pre-functionalized starting materials.

| Catalyst Type | Examples | Reaction Conditions |

| Acid Catalysts | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine, Lewis Acids wikipedia.org | Heating, often in an aqueous or alcoholic solution |

| Base Catalysts | Piperidine, Sodium ethoxide, KOH, NaOH | Refluxing in aqueous or alcoholic solution |

Modern and Sustainable Synthetic Innovations

In response to the often harsh conditions of classical methods, modern synthetic chemistry has focused on developing more efficient and environmentally benign protocols. These innovations prioritize reduced reaction times, lower energy consumption, and greater atom economy.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. chemicaljournals.commdma.ch By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. mdpi.com

Several classical acridine syntheses have been adapted to microwave conditions:

Microwave-Assisted Bernthsen Synthesis: The condensation of diarylamines and carboxylic acids can be performed under solvent-free conditions using a catalyst like p-toluenesulfonic acid (p-TSA) with microwave irradiation. researchgate.net This green chemistry approach offers substantial time savings and improved yields over the traditional high-temperature method. researchgate.netresearchgate.net

Microwave-Assisted Amide Formation: The direct synthesis of amides from carboxylic acids and amines, a key step in many heterocyclic syntheses, can be achieved efficiently under microwave irradiation, often solvent-free and with a catalyst like ceric ammonium nitrate (CAN). mdpi.com

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Key Advantages |

| Bernthsen Acridine Synthesis | 24 hours at 200-270°C wikipedia.org | Minutes to a few hours at ~165°C researchgate.netmdpi.com | Drastic reduction in reaction time, energy efficiency, often solvent-free. |

| Amide Synthesis | Often requires coupling agents, long reaction times | < 2 hours, direct reaction mdpi.comnih.gov | Speed, high yield, avoids expensive/toxic coupling reagents. |

One-Pot Multicomponent Reactions for Acridine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. journalspub.com This approach aligns with the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving atom economy. ijcrt.org

The Hantzsch dihydropyridine synthesis, a well-known MCR, can be adapted to produce polyhydroquinoline and acridine derivatives. academie-sciences.fr A typical reaction for an acridine-type scaffold involves the one-pot condensation of an aldehyde, a cyclic 1,3-dicarbonyl compound (like dimedone), and an amine source (such as ammonium acetate) in a suitable solvent like ethanol. academie-sciences.fr This approach builds the core heterocyclic structure in a single, convergent step. While creating the specific 4,5-dimethyl substitution pattern would require carefully chosen precursors, the MCR methodology provides a streamlined and efficient route to complex acridine scaffolds.

| Reaction Type | Components | Catalyst/Conditions | Product Class |

| Hantzsch-type MCR | Aldehyde, 1,3-Diketone, β-Keto ester, Ammonium Acetate | Often catalyst-free or mild acid/base, Room Temperature to Reflux ijcrt.orgacademie-sciences.fr | Polyhydroquinolines |

| Four-Component Reaction | Benzohydrazide, Acetylenedicarboxylate, Isatin (B1672199), Malononitrile | Triethylamine, Room Temperature beilstein-journals.org | Spiro[indoline-3,4'-pyridines] |

Green Chemistry Approaches (e.g., Metal-Free Catalysis, Eco-Friendly Solvents, Biogenic Catalysts)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like acridines to minimize environmental impact. sphinxsai.com This involves the use of metal-free catalysis, eco-friendly solvents, and biogenic catalysts.

Metal-Free Catalysis: The development of metal-free catalytic systems offers a sustainable alternative to traditional metal-catalyzed reactions, which can lead to toxic metal residues in the final products. For instance, acridinium-based organophotoredox catalysts have been utilized in a variety of organic transformations. rsc.org These organic dyes can absorb visible light and drive chemical reactions without the need for a transition metal. rsc.org While not yet specifically reported for the synthesis of this compound, these metal-free photocatalytic methods represent a promising green approach for future synthetic strategies. rsc.orgnih.gov

Eco-Friendly Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of acridines often employ volatile and hazardous organic solvents. mdpi.com The shift towards eco-friendly solvents such as water, polyethylene glycols (PEGs), and bio-derived solvents like glycerol and ethyl lactate is a key focus. curtin.edu.au Supercritical carbon dioxide is another green solvent that offers advantages due to its low viscosity and high diffusivity. curtin.edu.au Microwave-assisted synthesis in eco-friendly solvents like water has been shown to be a high-yield, fast, and green method for preparing acridine derivatives. researchgate.net

Biogenic Catalysts: The use of catalysts derived from biological sources is a growing area of green chemistry. plos.orgsemanticscholar.org Aqueous solutions of biogenic carboxylic acids, such as gluconic acid, have been successfully used as sustainable and recyclable catalysts for the synthesis of nitrogen-containing heterocycles. researcher.lifenih.gov These biogenic acid catalysts are derived from renewable biomass and offer a safe and non-volatile reaction medium. researcher.lifenih.gov Palladium nanoparticles synthesized using plant extracts have also been employed as catalysts in cross-coupling reactions, demonstrating the potential of biogenic systems in complex organic synthesis. plos.orgnih.gov

The following table summarizes some green chemistry approaches applicable to acridine synthesis:

| Green Chemistry Approach | Example | Potential Advantage |

| Metal-Free Catalysis | Acridinium-based organophotoredox catalysis rsc.org | Avoids toxic metal contamination |

| Eco-Friendly Solvents | Microwave-assisted synthesis in water researchgate.net | Reduced environmental impact and faster reaction times |

| Biogenic Catalysts | Aqueous gluconic acid solution researcher.lifenih.gov | Renewable, safe, and recyclable catalyst system |

Photo-Excitation and Copper-Mediated Cascade Annulation Techniques

A modular and innovative approach for the synthesis of acridine derivatives involves the synergistic combination of photo-excitation and copper-mediated cascade annulation. chemistryviews.org This method provides a versatile and efficient route to a variety of acridine compounds, including unsymmetrically substituted derivatives. chemistryviews.org

The process begins with the photo-excitation of o-alkyl nitroarenes. These precursors can be readily synthesized through the coupling of alkyl halides with o-nitroaryl boronic acids. chemistryviews.org Upon photo-excitation, the o-alkyl nitroarene undergoes an intramolecular hydrogen atom transfer and oxygen relocation to form a key amine intermediate. chemistryviews.org

This intermediate then enters a copper-induced cascade of reactions. This cascade includes a Chan-Lam amination, a Friedel-Crafts acylation, and finally, an aromatization step to furnish the acridine core in a one-pot reaction. chemistryviews.org This copper-catalyzed tandem cyclization offers a precious-metal-free and operationally simple method with good functional group compatibility for the synthesis of acridines. rsc.org Copper-mediated cascade C-H/N-H annulation has also been shown to be an efficient method for constructing polyheterocyclic scaffolds. nih.gov

The synthesized acridinium (B8443388) salts from this method exhibit strong oxidative power in their excited states, with reduction potentials ranging from 2.08 to 3.15 V, making them effective photocatalysts for oxidative transformations. chemistryviews.org

Functional Group Installation and Derivatization Strategies

Carboxylic Acid Functionalization (e.g., Amide, Ester, Carboxylate Formation)

The carboxylic acid group at the 9-position of the acridine core is a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially altered biological and physicochemical properties. msu.edujackwestin.comkhanacademy.org The primary derivatives are amides, esters, and carboxylates.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, acridine-9-carboxylic acid (6-amino-hexyl)amide has been reported as a versatile compound in drug discovery. chemimpex.com The formation of an amide bond involves the activation of the carboxylic acid, often by converting it into a more reactive species like an acyl chloride or by using carbodiimide coupling reagents.

Ester Formation: Esters are formed by the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an acyl chloride with an alcohol. Esters of acridine-9-carboxylic acid can serve as prodrugs or as intermediates for further synthetic transformations.

Carboxylate Formation: The carboxylic acid can be deprotonated with a base to form a carboxylate salt. These salts often exhibit increased water solubility compared to the parent carboxylic acid.

The reactivity of these derivatives varies significantly, with acyl chlorides being the most reactive and amides being the least. msu.edu This differential reactivity can be exploited in synthetic strategies.

The following table outlines common functionalization reactions of the carboxylic acid group:

| Derivative | Reagents | Key Features |

| Amide | Amine, Coupling Agent | Forms a stable amide bond, common in biologically active molecules. chemimpex.com |

| Ester | Alcohol, Acid Catalyst | Can act as a prodrug, susceptible to hydrolysis. |

| Carboxylate | Base | Increases aqueous solubility. |

Regioselective Functionalization of the Acridine Core

While the 9-position of the acridine ring is readily functionalized, achieving regioselectivity at other positions of the acridine core can be challenging. nih.gov However, methods for the regioselective C-H bond functionalization of acridines have been developed.

Protocols using organozinc reagents have been described for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions. nih.gov This approach is significant as the C-H bonds in the acridine ring system are generally not activated towards functionalization, particularly those not adjacent to the ring nitrogen atom. nih.gov Transition metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of functional groups without the need for pre-functionalized substrates. mdpi.com

Phosphorylated and Other Heteroatom-Containing Derivatives

The introduction of heteroatoms, such as phosphorus and boron, into the acridine scaffold can lead to derivatives with novel properties and potential applications.

Phosphorylated Derivatives: While specific phosphorylated derivatives of this compound are not extensively documented, phosphorylated 7,9-diaminoacridine-2-SO₂R derivatives have been synthesized. researchgate.net These compounds, bearing varying amounts of negative charges from the phosphate groups, exhibit high mobilities in polyacrylamide gel electrophoresis (PAGE). researchgate.net

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques to probe the electronic transitions and de-excitation pathways of a molecule. For a molecule like 4,5-dimethylacridine-9-carboxylic acid, these studies would reveal how the substituents affect the π-π* and n-π* transitions of the acridine (B1665455) core.

Steady-state fluorescence spectroscopy provides insights into the primary de-excitation pathway from the lowest singlet excited state (S₁). For related compounds like 9-acridinecarboxylic acid (9-ACA), fluorescence behavior is highly dependent on its environment, existing in neutral, zwitterionic, or anionic forms, each with distinct emission spectra. nih.gov For instance, the zwitterionic form of 9-ACA is predominant in near-neutral to slightly acidic solutions. nih.gov It is anticipated that this compound would exhibit similar prototropic equilibria.

Phosphorescence, the emission from the lowest triplet excited state (T₁), is typically much weaker and longer-lived than fluorescence. The efficiency of phosphorescence is linked to the rate of intersystem crossing (ISC) from the S₁ state. In many organic molecules, phosphorescence is often only observable at low temperatures in rigid matrices, where non-radiative decay pathways are suppressed. For acridine derivatives, the energy of the T₁ state is a crucial parameter, often determined through sensitized phosphorescence measurements. bldpharm.com The presence of the carboxylic acid group can influence spin-orbit coupling, potentially affecting the ISC rate and, consequently, the phosphorescence quantum yield.

Table 1: Hypothetical Steady-State Spectroscopic Data Note: This table is illustrative, as specific experimental data for this compound is not available. Values are based on typical ranges for related acridine derivatives.

| Parameter | Value | Conditions |

|---|---|---|

| Absorption Maxima (λ_abs) | ~380-420 nm | Dichloromethane |

| Fluorescence Maxima (λ_fl) | ~430-500 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 | Deaerated Solution |

| Phosphorescence Maxima (λ_phos) | ~550-600 nm | 77 K glass |

The solvent environment can profoundly impact the electronic spectra of molecules, particularly those with charge-transfer character or hydrogen-bonding capabilities like this compound. The polarity, proticity, and viscosity of the solvent can alter the energy levels of the ground and excited states to different extents, leading to solvatochromic shifts in absorption and emission spectra.

For related aromatic carboxylic acids like anthracene-9-carboxylic acid (ANCA), the fluorescence exhibits a pronounced solvent dependence. nih.gov In protic solvents, the carboxylic acid group can engage in strong hydrogen-bonding interactions, which may lead to blue shifts in absorption spectra due to stabilization of the ground state. nih.gov Conversely, polar solvents can stabilize charge-transfer excited states, often resulting in a red shift (bathochromism) in the fluorescence spectrum. The formation of different species, such as monomers, dimers, or aggregates, can also be solvent-dependent and lead to new emission bands. nih.gov The study of solvent effects is crucial for understanding the nature of the excited state and its interactions with the local environment. core.ac.uk

Ultrafast Excited-State Dynamics

Ultrafast spectroscopy techniques are essential for directly observing the transient species and elementary processes that occur on femtosecond (fs) to microsecond (µs) timescales following photoexcitation.

Transient absorption (TA) spectroscopy monitors the absorption of a sample after excitation by a short laser pulse, providing a spectral snapshot of excited-state populations and their evolution over time. A typical TA experiment on this compound would likely reveal several features:

Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the ground-state population.

Stimulated Emission (SE): A negative signal that spectrally overlaps with the steady-state fluorescence, decaying as the excited state depopulates.

Excited-State Absorption (ESA): Positive signals corresponding to absorption from the S₁ state to higher singlet states (Sₙ) or from the T₁ state to higher triplet states (Tₙ).

By analyzing the decay and rise kinetics of these signals at different wavelengths, one can extract the lifetimes of the various excited states and identify reaction intermediates. For instance, the decay of the S₁ ESA signal would correspond to the lifetime of the lowest singlet excited state, while the rise of the T₁ ESA signal would reflect the rate of intersystem crossing.

Time-resolved fluorescence techniques, such as time-correlated single-photon counting (TCSPC), directly measure the decay of the fluorescent state population over time. The resulting fluorescence decay profile is often fitted to a sum of exponential functions to determine the fluorescence lifetime(s) (τ_f). A mono-exponential decay indicates a single emitting species in a homogeneous environment, while multi-exponential decays can suggest the presence of multiple conformers, different solvated species, or complex excited-state processes like charge transfer or excimer formation.

The fluorescence lifetime is a key parameter that, in conjunction with the fluorescence quantum yield (Φ_f), allows for the calculation of the radiative (k_r) and non-radiative (k_nr) decay rate constants:

Φ_f = k_r / (k_r + k_nr)

τ_f = 1 / (k_r + k_nr)

These rate constants provide quantitative information on the competition between different de-excitation channels.

Table 2: Hypothetical Excited-State Kinetic Data Note: This table is illustrative, as specific experimental data for this compound is not available. Values are based on typical ranges for related aromatic systems.

| Parameter | Symbol | Typical Value Range | Technique |

|---|---|---|---|

| S₁ Lifetime | τ_S1 | 1 - 20 ns | TCSPC, fs-TA |

| T₁ Lifetime | τ_T1 | > 1 µs | ns-TA |

| Radiative Rate | k_r | 10⁷ - 10⁸ s⁻¹ | Calculated |

| Non-radiative Rate | k_nr | 10⁷ - 10⁹ s⁻¹ | Calculated |

Internal Conversion (IC): This is a spin-allowed radiationless transition between states of the same multiplicity (e.g., S₁ → S₀). The rate of IC is often influenced by the energy gap between the two states (larger gaps lead to slower rates) and the presence of vibrational modes that can accept the electronic energy.

Intersystem Crossing (ISC): This is a spin-forbidden radiationless transition between states of different multiplicity (e.g., S₁ → T₁). The efficiency of ISC is governed by the strength of spin-orbit coupling. The presence of heavy atoms or specific molecular geometries can enhance this coupling. For many acridine-based systems, ISC can be a significant deactivation pathway. bldpharm.com The quantum yield of triplet formation (Φ_T) can be determined using techniques like flash photolysis, often in conjunction with a known triplet sensitizer. The ISC rate constant can then be calculated as k_ISC = Φ_T / τ_f.

Analysis of Twisted Intramolecular Charge Transfer (TICT) States

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that can occur in molecules featuring electron-donating and electron-accepting moieties linked by a single bond. rsc.orgscispace.com Upon photoexcitation to a locally excited (LE) state, a twisting motion around the single bond can lead to the formation of a highly polar, charge-separated state known as the TICT state. nih.gov This process requires the donor and acceptor groups to possess sufficient polarity and is often facilitated in polar solvent environments which stabilize the resulting charge-separated species. nih.gov

In the context of this compound, the structural components allow for a theoretical consideration of TICT state formation. The molecule consists of an acridine core, which can act as an electron acceptor, linked to a carboxylic acid group at the C9 position. The critical linkage is the single bond between the C9 atom of the acridine ring and the carbonyl carbon of the carboxylic acid.

Upon absorption of a photon, the molecule is promoted to an excited state. If a significant charge transfer occurs from the acridine ring to the carboxylic acid group (or vice versa), the electronic distribution would be fundamentally altered. This change could induce a torsional rotation around the C9-COOH bond. This intramolecular twisting would electronically decouple the π-systems of the acridine ring and the carboxyl group, leading to a stabilized, low-energy excited state with a large dipole moment—the TICT state. nih.gov

The experimental signature of a TICT process in this compound would be dual fluorescence. This phenomenon manifests as two distinct emission bands: a higher-energy band corresponding to the de-excitation from the initial, planar LE state, and a significantly red-shifted, lower-energy band resulting from the emission from the relaxed, twisted TICT state. scispace.com The intensity and position of this TICT fluorescence would be highly dependent on the polarity of the solvent, with more polar solvents causing a greater red shift and potentially increasing the quantum yield of the TICT emission. rsc.orgnih.gov While direct experimental studies confirming TICT in this compound are not extensively documented, its structural features make it a plausible candidate for this photophysical phenomenon.

Excited-State Proton Transfer (ESPT) Phenomena

Excited-State Proton Transfer (ESPT) is a photoreaction in which a proton is transferred from a donor site to an acceptor site within the same molecule (intramolecular) or to a neighboring molecule (intermolecular) following electronic excitation. nih.gov This process is driven by the significant changes in the acidity (pKa) of functional groups upon photoexcitation.

The molecular structure of this compound contains both a proton-donating group (the carboxylic acid, -COOH) and a basic proton-accepting site (the lone pair of the heterocyclic nitrogen atom), making it an ideal candidate for intramolecular ESPT. In the ground state, the molecule exists in its normal, enol-like form. Upon excitation, the acidity of the carboxylic acid proton increases, while the basicity of the acridine nitrogen is also enhanced, as observed in the parent acridine molecule. ias.ac.in This creates a thermodynamic driving force for the proton to be transferred from the carboxyl group to the ring nitrogen.

This transfer would result in the formation of an excited-state zwitterionic tautomer. The reaction can be depicted as:

Acridine-COOH + hν → [Acridine-COOH] → [Acridinium+-COO⁻]*

De-excitation from this excited tautomeric state back to the ground state would produce a characteristic fluorescence emission. Because the tautomer has a different electronic structure and geometry from the initial molecule, its fluorescence is typically observed at a much longer wavelength, resulting in an unusually large Stokes shift. rsc.org Similar ESPT processes have been documented in other heterocyclic carboxylic acids and acridine derivatives, where a new, red-shifted emission band appears that is attributed to the tautomeric species. nih.govrsc.org

In addition to the intramolecular pathway, intermolecular ESPT can also occur, particularly in protic solvents like alcohols or water. In such cases, the excited molecule could either donate a proton to or accept a proton from the surrounding solvent molecules.

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful, non-destructive techniques for the structural elucidation of this compound, providing detailed information about its functional groups and atomic connectivity.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are dominated by vibrations characteristic of its carboxylic acid function and its dimethylated acridine core. Due to strong intermolecular hydrogen bonding, aromatic carboxylic acids typically exist as centrosymmetric dimers in the solid state. libretexts.org

Key expected vibrational bands include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C=O Stretching: A strong, sharp absorption band is expected for the carbonyl group. For aromatic carboxylic acid dimers, this band typically appears in the range of 1680–1710 cm⁻¹. libretexts.orgnih.gov

C-O Stretching and O-H Bending: Vibrations involving the C-O single bond and O-H bending are coupled and give rise to bands in the 1400–1440 cm⁻¹ and 1210–1330 cm⁻¹ regions.

Aromatic Ring Vibrations: The acridine core gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations are found in the 1450–1650 cm⁻¹ region. nih.gov The presence of methyl groups will contribute C-H stretching and bending modes.

Interactive Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretching | Carboxylic Acid (Dimer) | 2500 - 3300 | Strong, Broad | Characteristic broad absorption due to strong hydrogen bonding. libretexts.org |

| Aromatic C-H Stretching | Acridine Ring | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretching | Methyl Groups | 2850 - 3000 | Medium | |

| C=O Stretching | Carboxylic Acid (Dimer) | 1680 - 1710 | Strong | Key signature for the carbonyl group in an aromatic acid dimer. nih.gov |

| C=C and C=N Ring Stretching | Acridine Ring | 1450 - 1650 | Medium-Strong | A series of bands characteristic of the heteroaromatic system. nih.gov |

| In-plane O-H Bending | Carboxylic Acid | 1400 - 1440 | Medium | Often coupled with C-O stretching. |

| C-O Stretching | Carboxylic Acid | 1210 - 1330 | Medium | Coupled with O-H bending. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a precise map of the hydrogen and carbon framework of the molecule.

¹H NMR: The most distinctive signal is that of the carboxylic acid proton, which is highly deshielded due to anisotropy and electronegativity, appearing as a broad singlet far downfield, typically between 10.0 and 13.0 ppm. libretexts.org The aromatic protons on the acridine skeleton are expected to resonate in the 7.0–9.0 ppm range. The two methyl groups (-CH₃) at the C4 and C5 positions would appear as sharp singlets, likely in the 2.5–3.0 ppm region.

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to have a chemical shift in the range of 165–180 ppm. nih.gov The carbons of the acridine ring will produce a set of signals between approximately 120 ppm and 150 ppm. The C9 carbon, being attached to both the nitrogen and the carboxyl group, will have a unique chemical shift within this range. The carbons bearing the methyl groups (C4 and C5) will also be distinct. The two methyl carbons themselves will appear much further upfield, typically around 20 ppm.

Interactive Table 2: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group / Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, highly deshielded, disappears on D₂O exchange. libretexts.org |

| ¹H | Aromatic (Acridine H) | 7.0 - 9.0 | Complex multiplet patterns. |

| ¹H | Methyl (-CH₃) | 2.5 - 3.0 | Two singlets (if magnetically non-equivalent) or one singlet (if equivalent). |

| ¹³C | Carbonyl (-C =O) | 165 - 180 | Deshielded quaternary carbon. nih.gov |

| ¹³C | Aromatic (Acridine C) | 120 - 150 | Includes C9 and other quaternary carbons. |

| ¹³C | Methyl (-C H₃) | ~20 | Shielded aliphatic carbon signal. |

Computational Chemistry and Theoretical Modelling of 4,5 Dimethylacridine 9 Carboxylic Acid

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5-Dimethylacridine-9-carboxylic acid, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) for Ground State Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometric and electronic properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict optimized molecular geometries with high accuracy. nih.govnih.govresearchgate.net

These calculations reveal the spatial arrangement of atoms that corresponds to the minimum energy state of the molecule. For the this compound molecule, this would involve determining the bond lengths, bond angles, and dihedral angles of the acridine (B1665455) core, the methyl groups at positions 4 and 5, and the carboxylic acid group at position 9. The planarity of the acridine ring system is a key feature, while the orientation of the carboxylic acid group relative to the ring is crucial for its chemical behavior. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the acridine nitrogen can also be investigated.

DFT also provides insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and dipole moment. These properties are critical for understanding how the molecule interacts with its environment. For instance, studies on similar carboxylic acid-containing molecules have used DFT to analyze charge transfer and interactions with metal ions. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Carboxylic Acid Substituted Aromatic System (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.42 | - | - |

| C-N (acridine) | ~1.37 | - | - |

| C-C (methyl) | ~1.53 | - | - |

| C-H (methyl) | ~1.09 | - | - |

| C-C (carboxyl) | ~1.50 | - | - |

| C=O (carboxyl) | ~1.21 | - | - |

| C-O (carboxyl) | ~1.35 | - | - |

| O-H (carboxyl) | ~0.97 | - | - |

| C-C-N (ring) | - | ~120 | - |

| C-C(O)-O | - | ~123 | - |

| O=C-O-H | - | - | ~180 (trans) or ~0 (cis) |

Note: This table is illustrative and based on general values for similar functional groups. Specific values for this compound would require a dedicated DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govnih.govohio-state.educecam.org It is a widely used method for calculating the electronic absorption spectra of molecules, providing information about the energies and intensities of electronic transitions. nih.govohio-state.eduresearchgate.net

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the vertical excitation energies from the ground state to various excited states. The results can reveal the nature of these transitions, for instance, whether they are localized on the acridine core, involve charge transfer from the methyl groups or to the carboxylic acid group, or are of a π-π* or n-π* character. nih.gov The accuracy of TD-DFT results can be dependent on the choice of the exchange-correlation functional. nih.gov

The calculated spectrum can be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions. This understanding is crucial for applications where the molecule's interaction with light is important, such as in photochemistry or as a fluorescent probe.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.10 | 400 | 0.25 | HOMO → LUMO (π-π) |

| S0 → S2 | 3.54 | 350 | 0.10 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 4.13 | 300 | 0.05 | HOMO → LUMO+1 (n-π*) |

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. Actual values would be specific to this compound.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. rsc.orgmpg.de The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excitable and reactive. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the acridine ring system, with contributions from the electron-donating methyl groups. The LUMO is also likely a π*-orbital of the acridine core, potentially with significant contribution from the carboxylic acid group, which can act as an electron-withdrawing group. The HOMO-LUMO gap can be calculated using DFT. researchgate.netirjweb.comyoutube.comresearchgate.net

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.20 |

| HOMO-LUMO Gap | 3.60 |

Note: These are illustrative values. The actual energies and gap for this compound would be determined by specific DFT calculations.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis

The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful tools for interpreting quantum chemical calculations, providing deeper insights into chemical bonding and intermolecular interactions.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govnih.govresearchgate.net This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. nih.gov For this compound, NBO analysis could be used to characterize the nature of the C-N, C-C, C=O, and C-O bonds, as well as to quantify the extent of π-conjugation within the acridine ring and the delocalization of electron density between the ring and the substituent groups. nih.govnih.gov

AIM theory, on the other hand, partitions the molecular electron density into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds based on the topology of the electron density. It can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Components

Symmetry-Adapted Perturbation Theory (SAPT) is a method for directly calculating the interaction energy between molecules and partitioning it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). nih.govudel.eduq-chem.com This decomposition provides a detailed understanding of the nature of intermolecular forces. nih.gov

Molecular Dynamics and Molecular Docking Simulations

Molecular dynamics (MD) and molecular docking simulations are computational techniques used to study the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govmdpi.comnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drugs. nih.gov For this compound, docking studies could be performed to investigate its potential to bind to various biological targets, such as enzymes or DNA. jppres.com Acridine derivatives are known to intercalate into DNA, and docking simulations could help to visualize and quantify this interaction. researchgate.net The results of docking are typically evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. researchgate.netrsc.org An MD simulation can be used to study the stability of a ligand-protein complex predicted by molecular docking, to investigate conformational changes in the molecule or its target, and to calculate binding free energies. nih.gov For this compound, an MD simulation could be used to study its behavior in solution, its conformational flexibility, and the stability of its interactions with a biological target over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. researchgate.netnih.gov These models are instrumental in medicinal chemistry and materials science for predicting the behavior of new molecules, thereby guiding synthesis and testing efforts. For acridine derivatives, QSAR studies have been particularly insightful in understanding their anticancer activities. researchgate.netrsc.org

Predictive modeling for the biological binding affinities of acridine derivatives often focuses on their interactions with biological targets such as DNA and various enzymes. nih.govnih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous compounds.

QSAR studies on antitumour imidazoacridinones, a class of acridine derivatives, have revealed that lipophilicity is a significant factor influencing their cytotoxicity. nih.gov Specifically, for 8-hydroxy analogues, a clear dependence of biological activity on lipophilic properties was established. nih.gov This suggests that the hydrophobicity of a molecule, which can be modulated by substituents like the methyl groups in this compound, plays a crucial role in its ability to cross cell membranes and reach its target.

Furthermore, electronic effects of substituents on the acridine ring have been shown to alter the drug's binding site interactions. researchgate.net The planar structure of the acridine core is a known DNA intercalator, and its binding affinity can be fine-tuned by the electronic nature of its substituents. rsc.orgnih.gov For instance, the carboxylic acid group at the 9-position, with its potential for hydrogen bonding and ionic interactions, is expected to significantly influence the binding affinity.

A general QSAR approach for a molecule like this compound would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Examples of Descriptors | Property/Activity Influenced |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, Binding affinity, Spectral properties |

| Steric | Molecular volume, Surface area, Molar refractivity | Receptor fit, Accessibility of functional groups |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, Bioavailability, Protein binding |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |

These descriptors would then be used to build a mathematical model, often using techniques like multiple linear regression, that correlates them with a specific biological activity, such as the inhibition of a particular enzyme or binding to a receptor. nih.gov

QSPR models can be developed to predict a wide range of physicochemical properties beyond biological binding. These properties are crucial for drug development and material science applications. For this compound, QSPR could be employed to predict properties such as solubility, melting point, and chromatographic retention times.

Connected QSRR (Quantitative Structure-Retention Relationship) and QSAR strategies have been successfully applied to acridinone (B8587238) derivatives to predict their interaction with DNA based on chromatographic retention data. nih.gov This approach highlights the link between a compound's behavior in a chromatographic system and its biological interactions. The lipophilicity, often measured by the capacity factor (log k') in reverse-phase HPLC, is a key parameter in these models. nih.gov The methyl and carboxylic acid groups of this compound would be expected to have a pronounced effect on its retention characteristics and, by extension, its predicted biological interactions.

Theoretical Investigations of Reactivity Descriptors (e.g., Fukui Functions, Stability Index)

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for understanding and predicting the reactivity of molecules. rsc.org These descriptors provide insights into which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. rsc.org It helps in identifying the most reactive sites in a molecule. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is f+(r), while for a nucleophilic attack (reaction with an electrophile), it is f-(r).

For this compound, a Fukui function analysis would likely reveal the following:

The nitrogen atom in the acridine ring, being a heteroatom with a lone pair of electrons, would be a potential site for electrophilic attack.

The carboxylic acid group provides both an acidic proton and an electrophilic carbonyl carbon, making it a versatile reactive site.

The aromatic rings, activated or deactivated by the methyl and carboxylic acid groups, would have specific carbon atoms with higher susceptibility to electrophilic or nucleophilic substitution.

Modelling of Intermolecular Interactions (e.g., Adsorption on Surfaces)

The intermolecular interactions of this compound are crucial for understanding its behavior in the solid state, in solution, and at interfaces. These interactions govern its crystal packing, solubility, and potential applications in areas like surface modification and drug delivery.

Modelling studies on acridine and its derivatives have highlighted several key types of intermolecular interactions:

Hydrogen Bonding: The most significant interaction for acridine-carboxylic acid systems is the O—H⋯N hydrogen bond formed between the carboxylic acid group and the nitrogen atom of the acridine ring. nih.govmdpi.com This strong interaction often leads to the formation of co-crystals and directs the supramolecular assembly. nih.gov

π-π Stacking: The planar aromatic rings of the acridine core are prone to π-π stacking interactions, which play a significant role in the crystal packing of acridine derivatives. mdpi.com These interactions are also fundamental to the intercalation of acridines into DNA. nih.gov

C-H⋯π and C-H⋯O Interactions: Weaker hydrogen bonds, such as those involving the aromatic C-H bonds as donors and the π-system or oxygen atoms of the carboxylic acid as acceptors, further stabilize the crystal structure. nih.govmdpi.com

Adsorption on Surfaces: The carboxylic acid group can act as an anchor to various surfaces. For instance, carboxylic acids are known to adsorb onto metal surfaces like gold and zinc, forming carboxylate species. nih.gov The planar acridine moiety can also facilitate strong adsorption on surfaces through van der Waals forces and potential electronic interactions between its π-system and the surface. nih.gov In the context of corrosion inhibition, acridine derivatives have been shown to adsorb on metal surfaces, with the planar structure allowing for a large contact area. nih.gov

Chemical Reactivity and Mechanistic Pathways Involving 4,5 Dimethylacridine 9 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms at the Carboxylic Acid Moiety

The carboxylic acid group of 4,5-dimethylacridine-9-carboxylic acid is a key site for nucleophilic acyl substitution reactions. However, the direct reaction with nucleophiles is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org To facilitate these substitutions, the carboxylic acid is typically activated.

One common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The mechanism involves the conversion of the hydroxyl group into an acyl chlorosulfite, which is a much better leaving group. A subsequent nucleophilic attack by a chloride ion then yields the highly reactive acid chloride. libretexts.org

Another approach to activate the carboxylic acid is through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In this mechanism, DCC first deprotonates the carboxylic acid to form a carboxylate. The protonated DCC becomes more electrophilic, allowing the carboxylate to add to the C=N bond. This intermediate then readily reacts with a nucleophile, such as an amine, to form an amide, with dicyclohexylurea being eliminated as a stable byproduct. libretexts.org

These activated intermediates can then undergo reaction with a variety of nucleophiles. For instance, reaction with alcohols (alcoholysis) leads to the formation of esters, a process often catalyzed by acid to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com Similarly, reaction with amines yields amides.

It is important to note that under basic conditions, direct nucleophilic acyl substitution is generally unfavorable because the carboxylic acid is deprotonated to form a carboxylate anion. libretexts.orgmasterorganicchemistry.com This carboxylate is significantly less reactive towards nucleophilic attack.

The table below summarizes key aspects of nucleophilic acyl substitution reactions involving carboxylic acids.

| Reaction Type | Reagent(s) | Intermediate/Activated Species | Product | Key Mechanistic Feature |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chlorosulfite | Acid chloride | Conversion of -OH to a good leaving group. libretexts.org |

| Amide Formation (DCC coupling) | Amine, Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amide | In situ activation of the carboxylic acid. libretexts.org |

| Esterification (Fischer) | Alcohol, Acid catalyst | Protonated carbonyl | Ester | Reversible reaction driven by excess alcohol or water removal. libretexts.orgyoutube.com |

Redox Chemistry and Electron Transfer Processes

The extended π-system of the acridine (B1665455) ring in this compound makes it amenable to redox reactions and electron transfer processes. These processes can be initiated photochemically or through chemical oxidants and reductants.

Photoinduced electron transfer (PET) is a key process in the chemistry of acridine derivatives. mdpi.comnih.gov Upon absorption of light, the acridine moiety can be promoted to an electronically excited state, which can act as a potent oxidant or reductant. nih.gov In the context of acridinium (B8443388) ions, where the nitrogen is quaternized, photoexcitation can lead to the formation of a long-lived triplet electron-transfer state. nih.gov This excited state possesses both oxidizing and reducing capabilities.

For acridine derivatives linked to an electron-donor moiety, intramolecular PET can occur. The rate of this electron transfer is governed by the driving force, which can be determined from electrochemical and photophysical measurements, and is well-described by the Marcus theory of electron transfer. nih.gov The efficiency of forming these charge-separated states can vary significantly depending on the nature and linkage of the donor group. nih.gov

The carboxylic acid group itself can also participate in PET processes. The use of carboxylic acid ligands has been shown to modulate the PET and photochromic properties of coordination polymers. nih.gov Furthermore, visible light-mediated direct decarboxylation of carboxylic acids using an acridine photocatalyst has been demonstrated as a powerful method for generating carbon-centered radicals. nih.gov This process proceeds under mild conditions without requiring prior activation of the acid group. nih.gov

The acridine nucleus and its derivatives can undergo oxidative transformations, often leading to the formation of radical species. The oxidation of acridinium derivatives with reagents like hydrogen peroxide in an alkaline environment is a central part of their chemiluminescent reactions. mdpi.com This process involves the formation of a dioxetanone intermediate, which upon decomposition, generates an electronically excited acridone (B373769) derivative. nih.gov

Carboxylic acids, in general, can be a source of acyl radicals through various activation methods. mdpi.com For instance, visible-light photoredox catalysis can be used to generate acyl radicals from aromatic carboxylic acids by transiently forming a reactive mixed anhydride (B1165640) intermediate. nih.gov This intermediate can then undergo single-electron reduction by a photocatalyst to generate a radical anion, which fragments to release the acyl radical, carbon dioxide, and a methanoate. nih.gov

Electrochemical methods also provide a route to radical formation from carboxylic acids. Anodic oxidation of carboxylic acids can lead to radical decarboxylation, a process central to the Kolbe reaction. nih.gov More recent studies have shown that even the monoelectronic reduction of aromatic esters can lead to the formation of alkyl radicals. nih.gov These radical generation methods open up a wide range of synthetic possibilities for C-C bond formation and other functionalizations. mdpi.comnih.govrsc.org

| Process | Initiator/Reagent | Key Intermediate | Outcome | Reference |

| Photoinduced Electron Transfer | Light, Electron Donor/Acceptor | Excited State, Radical Ions | Charge Separation, Radical Formation | nih.govnih.gov |

| Oxidative Decarboxylation | Photocatalyst, Light | Acyl Radical | C-C Bond Formation | nih.govnih.gov |

| Anodic Oxidation | Electric Current | Carboxylate Radical | Decarboxylation, Radical Coupling | nih.gov |

| Reaction with Peroxide | Hydrogen Peroxide | Dioxetanone | Chemiluminescence, Excited Acridone | mdpi.comnih.gov |

Photochemical Reaction Mechanisms

The photochemistry of this compound and its derivatives is particularly rich, leading to phenomena such as chemiluminescence.

The chemiluminescence of acridine-9-carboxylic acid derivatives is a well-studied phenomenon. The general mechanism involves the reaction of the acridine derivative with an oxidant, typically hydrogen peroxide, in a basic medium. mdpi.comnih.gov This reaction proceeds through a series of steps:

Nucleophilic Attack: The hydroperoxide anion (OOH⁻) acts as a nucleophile and attacks the electrophilic C9 carbon of the acridinium ring. mdpi.com

Intermediate Formation: An initial addition product is formed. In the presence of a base (like OH⁻), this intermediate cyclizes to form a highly strained four-membered ring intermediate, a 1,2-dioxetanone. mdpi.comnih.gov

Decomposition and Excitation: The unstable dioxetanone intermediate decomposes, often through a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.govdtic.mil This involves an intramolecular electron transfer that facilitates the cleavage of the peroxide bond and the release of carbon dioxide. This decomposition generates an electronically excited 10-methyl-9-acridone derivative. mdpi.com

Light Emission: The excited acridone molecule then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. mdpi.comnih.gov

The efficiency of this light emission can be influenced by the surrounding chemical environment and the specific substituents on the acridine ring.

For 9-substituted 10-methylacridinium (B81027) ions, photoexcitation can lead to the formation of a triplet electron transfer state with a lifetime that can be quite long (on the order of microseconds in some cases). nih.gov The kinetics of both the forward photoinduced electron transfer and the back electron transfer have been extensively studied. nih.gov These rates are highly dependent on the free energy change of the electron transfer process, as predicted by Marcus theory. nih.gov

In the context of chemiluminescence, the rate-determining step is often the decomposition of the dioxetanone intermediate. mdpi.com The kinetics of the light emission decay can provide insights into the stability of this intermediate and the mechanism of its decomposition. The study of these excited-state kinetics often involves time-resolved spectroscopic techniques to monitor the formation and decay of transient species on timescales ranging from picoseconds to microseconds.

Interactions with Biological Macromolecules and Biomolecular Systems

Deoxyribonucleic Acid (DNA) Intercalation and Binding Mechanisms

Acridine (B1665455) derivatives are well-known for their ability to interact with DNA, and 4,5-Dimethylacridine-9-carboxylic acid follows this pattern, primarily through intercalation. nih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. nih.gov The binding is further stabilized by various non-covalent forces, including van der Waals, hydrophobic, and electrostatic interactions between the ligand and the DNA molecule. nih.govrsc.org This binding can lead to structural changes in the DNA, such as an increase in the contour length and stabilization of the double helix. nih.gov

The intercalation of acridine derivatives into the DNA structure can physically obstruct the action of enzymes essential for replication and transcription. nih.govnih.gov By binding to DNA, these compounds can create a barrier that impedes the progression of DNA and RNA polymerases along the DNA template. nih.gov This blockage disrupts the synthesis of new DNA and RNA molecules, ultimately interfering with cell division and gene expression. nih.govnih.gov The disruption of these fundamental cellular processes is a key mechanism behind the biological activity of many DNA intercalating agents. nih.gov

DNA topoisomerases are crucial enzymes that manage the topological states of DNA, particularly during replication, transcription, and chromosome segregation. nih.gov Certain acridine derivatives function as topoisomerase inhibitors. nih.gov They act by stabilizing the transient "cleavage complex" formed between the topoisomerase enzyme and DNA. nih.gov In a normal catalytic cycle, the enzyme creates a temporary break in the DNA strand to relieve supercoiling, and then reseals it. nih.gov Inhibitors trap this intermediate state, leading to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. nih.govnih.gov This mechanism is a well-established strategy in cancer therapy, with drugs like etoposide (B1684455) serving as classic examples of topoisomerase II inhibitors. nih.gov

Protein-Ligand Interactions and Enzyme Modulation

Beyond its interaction with DNA, this compound and its analogs have been shown to modulate the activity of several key enzymes through direct protein-ligand interactions.

Derivatives of acridine have been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE and BuChE increases the availability of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The inhibitory mechanism often involves the binding of the acridine derivative to the active site of the enzyme, preventing the substrate from accessing it. nih.gov Studies on various heterocyclic compounds, including those with structures related to acridines, have demonstrated potent dual inhibition of both AChE and BuChE, with some compounds showing efficacy comparable to or greater than established drugs like donepezil (B133215) and rivastigmine. mdpi.com

Table 1: Inhibitory Activity of Selected Compounds against Cholinesterases

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridazine Derivative 5 | 0.26 | 0.19 | mdpi.com |

| Donepezil | - | 0.41 | mdpi.com |

| Rivastigmine | - | 18.08 | mdpi.com |

| Tacrine | - | 0.12 | mdpi.com |

This table presents data for related heterocyclic inhibitors to illustrate the potential of such scaffolds. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The aggregation of the β-amyloid (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. nih.govnih.gov Small molecules capable of interfering with this aggregation process are of significant therapeutic interest. nih.govdntb.gov.ua Some compounds can inhibit Aβ aggregation through various mechanisms, including non-covalent interactions that stabilize non-toxic monomeric forms of the peptide or by covalently modifying the peptide to prevent its assembly into toxic oligomers and fibrils. nih.govnih.gov Phenolic compounds, for instance, have been shown to inhibit Aβ aggregation, with their mechanism potentially involving both non-covalent binding and oxidation-based processes that render the Aβ peptide less prone to aggregation. nih.govmdpi.com

Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating growth, differentiation, and survival. nih.govnih.gov Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them important targets for drug development. nih.govnih.gov Some fused heterocyclic compounds, structurally related to acridines, have been designed as potent inhibitors of specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov These inhibitors typically act by competing with ATP for its binding site on the enzyme, thereby blocking the phosphorylation cascade and downstream signaling. nih.gov

Telomerase is another enzyme implicated in cancer. It is responsible for maintaining the length of telomeres at the ends of chromosomes, and its activity in most cancer cells allows them to overcome normal cellular senescence and achieve replicative immortality. Inhibition of telomerase is therefore considered a viable anticancer strategy. While direct evidence for this compound is specific, related polycyclic aromatic structures have been explored for their potential to inhibit telomerase, often through mechanisms involving the stabilization of G-quadruplex structures in the telomeric DNA, which hinders the binding and function of the telomerase enzyme.

Structure-Activity Relationship (SAR) Studies in Biomolecular Contexts

The structure-activity relationship (SAR) of acridine derivatives provides valuable insights into how chemical modifications influence their biological activity. For acridine-based compounds, SAR studies have been crucial in optimizing their potential as enzyme inhibitors.

In the context of antiviral activity against HCV, the functionalization of the acridone (B373769) skeleton has been shown to be key for achieving selective inhibition. acs.orgnih.gov A systematic study of a large series of acridone derivatives revealed that specific substitutions are critical for potent anti-HCV activity. acs.orgnih.gov While the exact SAR for this compound is not detailed in the available literature, general principles from related acridine compounds can be inferred.

For instance, in the development of 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase inhibitors, a related class of compounds, SAR studies highlighted the significant impact of substituents on the acridine nucleus. nih.gov It was found that the steric effect of substituents at position 7 was detrimental to activity, whereas electron-attracting groups at positions 6 and 7 had a favorable effect. nih.gov This suggests that the position and electronic properties of substituents on the acridine ring system are critical determinants of their inhibitory potential.

Similarly, research on other acridine derivatives has shown that the nature of the side chain at the 9-position, as well as the substitution pattern on the core ring system, significantly affects antiviral activity. acs.org The presence and position of halogen atoms, for example, can have a substantial impact on the potency of these compounds. acs.org

The synthesis and evaluation of various 9,10-dihydro-9-oxo-2-acridine-alkanoic acids as anti-inflammatory agents also underscore the importance of the alkanoic acid side chain structure. nih.gov Compounds with an acetic acid or a branched 2-propionic acid side chain demonstrated inhibitory activity, while others with different side chains were inactive. nih.gov This highlights the specific structural requirements for interaction with the target enzyme's active site.

Table 2: General Structure-Activity Relationship Trends for Acridine Derivatives

| Acridine Core/Derivative Class | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Acridone Derivatives | Anti-HCV Activity | Proper functionalization of the acridone skeleton is crucial for selective inhibition. | acs.orgnih.gov |

| 9-Amino-1,2,3,4-tetrahydroacridines | Acetylcholinesterase Inhibition | Substituents at position 7 have a strong negative steric effect; electron-attracting groups at positions 6 and 7 are favorable. | nih.gov |

| Pyronaridine/Quinacrine Analogs | Anti-SARS-CoV-2 Activity | Antiviral activity depends on both the side chain at the 9-position and the halogenation pattern of the central ring system. | acs.org |

| 9,10-dihydro-9-oxo-2-acridine-alkanoic acids | Anti-inflammatory (Cyclo-oxygenase Inhibition) | The structure of the alkanoic acid side chain is critical; acetic and 2-propionic acid side chains are active. | nih.gov |

Advanced Applications and Functional Materials Development

Fluorescent Probes and Bioimaging Applications

The rigid, planar structure of the acridine (B1665455) ring system provides a robust scaffold for the design of fluorescent molecules. The inherent fluorescence of many acridine derivatives, combined with the ability to tune their spectral properties through chemical modification, makes them excellent candidates for fluorescent probes in biological research.

Development of Tailored Fluorescent Labels

The development of fluorescent probes for specific biological targets is a cornerstone of modern molecular biology and diagnostics. The functionalization of a fluorophore core, such as acridine, is crucial for its application. The presence of a carboxylic acid group, as seen in 4,5-Dimethylacridine-9-carboxylic acid, is a key feature for creating tailored fluorescent labels.

Carboxylic acid derivatives of fluorescent dyes are versatile reagents for labeling biomolecules. lumiprobe.com They can be chemically activated to couple with primary amino groups in proteins and other biological macromolecules. thermofisher.com This allows for the covalent attachment of the acridine fluorophore to a specific target, creating a fluorescent probe. The properties of these probes can be further refined by introducing other functional groups to the acridine core to enhance water solubility, cell permeability, and target specificity. researchgate.netnih.gov For example, the conjugation of dyes with a pendant carboxyl group to small molecule ligands or inhibitors can generate fluorescent probes with high specificity for cellular structures like microtubules, DNA, actin, and various organelles. nih.govresearchgate.net

The general strategy involves:

Activation of the Carboxylic Acid: The carboxylic acid group is typically activated using carbodiimides to form a reactive intermediate.

Coupling to a Targeting Moiety: This activated ester is then reacted with an amine-containing molecule, such as a protein, antibody, or a small molecule ligand, to form a stable amide bond.

Purification and Application: The resulting fluorescently labeled molecule is purified and can then be used in a variety of bioimaging experiments.

This approach allows for the creation of a diverse library of fluorescent probes from a single acridine-based carboxylic acid precursor, each tailored for a specific biological application. nih.gov

Utility in Cellular and Subcellular Visualization

Acridine derivatives have long been employed for the visualization of cellular and subcellular structures. A prominent example is Acridine Orange (AO), a dye that exhibits metachromatic fluorescence, meaning its emission color changes depending on its local concentration and environment. biorxiv.org This property allows it to differentiate between various cellular components.

Nucleic Acid Staining: At low concentrations, AO monomers intercalate into DNA and RNA, emitting a green fluorescence (~530 nm) when excited by blue light. This allows for the clear visualization of the nucleus and cytoplasm. biorxiv.orgresearchgate.net

Acidic Vesicle Staining: In acidic compartments, such as lysosomes and late endosomes, AO becomes protonated and aggregates, leading to a shift in its emission to red fluorescence (~640 nm). biorxiv.org

This dual-emission property of acridine-based dyes is highly valuable for image-based profiling of live cells, a technique known as Live Cell Painting. biorxiv.orgnih.govbroadinstitute.org It enables researchers to monitor the morphological changes and health of cell populations in response to various stimuli, such as drugs or nanoparticles. biorxiv.orgnih.gov By analyzing the intensity and distribution of both green and red fluorescence, detailed information about cellular structures and functions can be obtained. biorxiv.orgbroadinstitute.org This method can be used to distinguish between live and dead cells and to study the dynamics of acidic vesicles. researchgate.net

Organic Light-Emitting Diode (OLED) Technology

The electron-donating nature and high thermal stability of acridine derivatives make them highly suitable for various roles within the complex architecture of Organic Light-Emitting Diodes (OLEDs). mdpi.com These devices, which are revolutionizing display and lighting industries, rely on a multilayer structure of organic materials to efficiently convert electricity into light. mdpi.com Acridine-based molecules have been successfully incorporated as hole transport materials, host materials, and emitters.

Acridine Derivatives as Hole Transport Materials

A crucial component of a multilayer OLED is the hole transport layer (HTL), which facilitates the efficient movement of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com Acridine derivatives have been engineered to serve as high-performance hole transport materials (HTMs).

Key properties of acridine-based HTMs include:

High Hole Mobility: The electron-rich acridine core provides an effective pathway for hole transport. mdpi.com

High Thermal Stability: The rigidity of the acridine structure contributes to high thermal decomposition temperatures and stable morphological properties, which are essential for long device lifetimes. mdpi.comnih.gov

High Triplet Energy: A high triplet energy level is critical for preventing energy loss from the phosphorescent emitters in the adjacent emissive layer, thereby enhancing device efficiency. researchgate.netacs.org

Researchers have synthesized novel HTMs by combining acridine moieties with other established hole-transporting units like triphenylamine and carbazole. mdpi.comnih.gov For instance, a material named TPA-2ACR, incorporating dimethyl acridine and triphenylamine, demonstrated excellent performance as an HTM in phosphorescent OLEDs, achieving a high external quantum efficiency of 21.59%, significantly outperforming devices based on the standard material TAPC. mdpi.comnih.govbohrium.com

| Material | Core Components | Application | Max. External Quantum Efficiency (EQE) | Ref. |

| TPA-2ACR | Dimethyl Acridine, Triphenylamine | Hole Transport | 21.59% | mdpi.comnih.govbohrium.com |

| TAPC | Di-4-tolylaminophenyl, Cyclohexane | Hole Transport | 10.6% | mdpi.comnih.govbohrium.com |

| FPC-based HTMs | Indolo[3,2,1-de]acridine | Hole Transport | >20% (Green & Deep Blue) | acs.org |

Acridine Derivatives as Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the emissive layer consists of a phosphorescent guest emitter doped into a host material. The host material plays a critical role in device performance by facilitating charge transport and transferring energy efficiently to the guest emitters. mdpi.com

Acridine derivatives are excellent candidates for host materials due to:

High Triplet Energy: As with HTMs, a high triplet energy (>3.0 eV) is essential for the host to confine the triplet excitons on the phosphorescent guest molecules, preventing energy back-transfer and ensuring efficient light emission. mdpi.com

Good Carrier Mobility: A desirable host should have balanced hole and electron mobility to ensure that charge recombination occurs within the emissive layer. mdpi.com

Thermal and Morphological Stability: The inherent stability of the acridine core contributes to the longevity of the OLED device. researchgate.net

A phenyl carbazole-based material incorporating dimethyl acridine, PhCAR-2ACR, has shown excellent characteristics as a host material. mdpi.combohrium.com When used as a host in a yellow PhOLED, it led to a device with a high current efficiency of 56.90 cd/A and an external quantum efficiency of 20.57%, surpassing the performance of the widely used host material CBP. mdpi.com Novel strategies combining acridine donor units with pyrimidine acceptors have also yielded host materials with high triplet energies suitable for blue TADF OLEDs.

| Material | Core Components | Application | Max. External Quantum Efficiency (EQE) | Ref. |

| PhCAR-2ACR | Dimethyl Acridine, Phenyl Carbazole | Host | 20.57% (Yellow PhOLED) | mdpi.com |

| CBP | Carbazole, Biphenyl | Host | 18.16% (Yellow PhOLED) | mdpi.com |

| 1MPA | Acridine, Pyrimidine | Host | 13.6% (Sky-Blue TADF OLED) |

Acridine Derivatives as Emitters and Thermally Activated Delayed Fluorescence (TADF) Luminogens

Acridine derivatives are also at the forefront of developing third-generation emitter materials, particularly for Thermally Activated Delayed Fluorescence (TADF). mdpi.com TADF emitters can harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. This is achieved in molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states.

The design of acridine-based TADF emitters often involves a donor-acceptor (D-A) architecture, where the electron-donating acridine unit is linked to an electron-accepting unit. researchgate.net This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to the required small singlet-triplet energy splitting. acs.org